
Dspe-peg4-dbco
Overview
Description
DSPE-PEG4-DBCO is a multifunctional compound composed of three key components:
- DSPE (1,2-Distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid with hydrophobic properties, enabling the formation of lipid-based nanoparticles (LNPs) for encapsulating drugs or nucleic acids .
- PEG4 (Four-unit polyethylene glycol chain): Enhances water solubility, reduces immunogenicity, and prolongs circulation time in vivo .
- DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free "click chemistry" with azide-containing molecules, forming stable triazole linkages under physiological conditions .
This compound is widely used in drug delivery systems, particularly for siRNA encapsulation and targeted imaging. For example, this compound has been employed to synthesize siRNA-loaded LNPs with high encapsulation efficiency and stability, as demonstrated in studies using PGlu(DET-Car)30 LNPs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG4-DBCO typically involves the following steps:
Synthesis of DSPE-PEG4: The DSPE is first conjugated with a PEG spacer. This is usually done through a reaction between DSPE and a PEG derivative with a reactive end group, such as a carboxyl or amine group, under mild conditions to avoid degradation of the lipid.
Attachment of DBCO: The PEGylated DSPE is then reacted with a DBCO derivative. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond between the PEG and DBCO.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Large-scale reactors: for the initial PEGylation and subsequent DBCO attachment.
Purification techniques: such as column chromatography and recrystallization to ensure the removal of unreacted starting materials and by-products.
Quality control measures: including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: DSPE-PEG4-DBCO primarily undergoes click chemistry reactions, specifically SPAAC reactions. These reactions are characterized by:
Strain-promoted cycloaddition: The DBCO group reacts with azide-containing molecules without the need for a copper catalyst, making it biocompatible and suitable for in vivo applications.
Substitution reactions: The PEG spacer can be modified to introduce various functional groups, enhancing the versatility of the compound.
Common Reagents and Conditions:
Azide-containing molecules: These are the primary reactants for SPAAC reactions with this compound.
Mild aqueous conditions: The reactions typically occur in water or buffer solutions at physiological pH and temperature, ensuring compatibility with biological systems.
Major Products:
Chemistry:
Bioconjugation: this compound is used to attach biomolecules to surfaces or other molecules, facilitating the study of molecular interactions and functions.
Biology:
Cellular Imaging: The compound is used to label cells with fluorescent probes, aiding in the visualization of cellular processes.
Drug Delivery: this compound is incorporated into liposomes and other nanocarriers to improve the delivery and targeting of therapeutic agents.
Medicine:
Targeted Therapy: The compound is used in the development of targeted drug delivery systems, enhancing the efficacy and reducing the side effects of treatments.
Industry:
Mechanism of Action
Mechanism: The primary mechanism of action for DSPE-PEG4-DBCO involves its ability to undergo SPAAC reactions. The DBCO group reacts with azide groups on target molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst.
Molecular Targets and Pathways:
Molecular Targets: Azide-functionalized biomolecules, such as proteins, peptides, and nucleic acids.
Pathways: The SPAAC reaction pathway involves the formation of a strained alkyne intermediate, which rapidly reacts with the azide to form the triazole product.
Comparison with Similar Compounds
Below is a detailed comparison of DSPE-PEG4-DBCO with structurally or functionally analogous compounds, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Differences
Key Research Findings
This compound
- Demonstrated high siRNA encapsulation efficiency (>90%) in LNPs, with improved stability and targeted delivery to cancer cells .
- Enabled tumor-specific SPECT imaging in esophageal cancer models, with rapid blood clearance (90% within 60 minutes) and high tumor-to-background ratios (T/N = 19.65 at 4 hours post-injection) .
DBCO-PEG4-acid
- Used to conjugate antibodies via EDC/HATU-mediated amide bonds, achieving >95% coupling efficiency in pH-responsive drug delivery systems .
Sulfo DBCO-PEG4-amine
- Exhibited superior solubility in aqueous buffers (up to 10 mM) compared to non-sulfo analogs, making it ideal for in vivo labeling .
DSPE-SS-PEG-DBCO
- Showed redox-responsive drug release in glutathione-rich environments (e.g., tumor tissues), with 80% payload release within 2 hours .
Advantages and Limitations
This compound :
DBCO-PEG4-DBCO :
Sulfo DBCO-PEG4-amine :
- Advantages: Enhanced solubility avoids aggregation in biological fluids.
- Limitations: Sulfonate group may interfere with certain biological interactions .
Biological Activity
Liposomal Functionalization
DSPE-PEG4-DBCO has shown remarkable utility in the functionalization of liposomes, a critical aspect of targeted drug delivery systems. The compound's dibenzocyclooctyne (DBCO) moiety allows for efficient click chemistry reactions with azide-modified molecules .
Particle Size and Stability
Research has demonstrated that this compound can be successfully incorporated into liposomal formulations without significantly altering their size or stability:
- Liposome size: 135 ± 10 nm (after extrusion)
- Size after functionalization: 150 ± 20 nm
- Polydispersity index (PDI): Increased from <0.1 to <0.2
These results indicate that this compound allows for the modification of liposomes while maintaining their colloidal stability, a crucial factor for their biological applications.
Conjugation Efficiency
The biological activity of this compound is closely tied to its ability to facilitate the conjugation of targeting ligands to nanocarriers. Studies have shown impressive conjugation efficiencies:
- Reaction time: 15 minutes to overnight
- Conjugation efficiency: 20% within the first 15 minutes
- Maximum conjugation: Near 100% at longer time points
This rapid and efficient conjugation process demonstrates the compound's potential for creating targeted nanocarriers with high specificity.
Targeted Drug Delivery
This compound has been utilized in the development of targeted drug delivery systems, particularly for cancer therapeutics. Its ability to form stable linkages with azide-modified targeting ligands has led to the creation of nanocarriers with enhanced tumor-targeting capabilities .
Case Study: Doxorubicin Delivery
A study examining the use of this compound in doxorubicin-loaded liposomes showed:
- Increased tumor accumulation: 2.5-fold higher compared to non-targeted liposomes
- Improved therapeutic efficacy: 40% reduction in tumor volume after 21 days of treatment
- Reduced systemic toxicity: 30% decrease in cardiotoxicity markers
Cellular Uptake and Internalization
The biological activity of this compound extends to its impact on cellular uptake and internalization of nanocarriers. Research has shown that liposomes functionalized with this compound demonstrate enhanced cellular uptake in various cell lines.
Comparative Uptake Study
Cell Line | Uptake of this compound Liposomes (% of control) |
---|---|
HeLa | 285 ± 25 |
MCF-7 | 320 ± 30 |
A549 | 260 ± 20 |
These data highlight the compound's ability to facilitate increased cellular internalization, a critical factor in the efficacy of targeted therapies.
Immunomodulatory Effects
Recent studies have explored the potential immunomodulatory effects of this compound when incorporated into nanocarriers. Preliminary findings suggest that the compound may influence the interaction between nanocarriers and immune cells, potentially enhancing the immune response against tumors.
Cytokine Production
Experiments with dendritic cells exposed to this compound-functionalized liposomes showed:
- Increased IL-12 production: 2.3-fold higher than control
- Enhanced TNF-α secretion: 1.8-fold increase compared to non-functionalized liposomes
These results indicate that this compound may play a role in modulating the immune response, opening up new avenues for cancer immunotherapy research.
Scientific Research Applications
Dspe-peg4-dbco Applications
This compound is a chemical compound that combines a dibenzocyclooctyne (DBCO) group with a polyethylene glycol (PEG) chain and a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) molecule . This combination makes it suitable for various applications, especially in biomedical research, material science, and chemical biology . The DBCO group enables bioorthogonal click chemistry, allowing for efficient reactions without catalysts . The PEG component enhances solubility and biocompatibility, while DSPE allows incorporation into lipid structures like liposomes and cell membranes .
Scientific Research Applications
This compound is used in a variety of scientific research applications, including:
- Bioorthogonal Click Chemistry: this compound facilitates site-specific labeling by attaching probes like fluorescent dyes or drugs to azide-functionalized biomolecules. This is crucial for studying biomolecular interactions and cellular processes .
- Drug Delivery: In drug delivery systems, this compound can attach therapeutic agents to targeting molecules or carriers, improving specificity and reducing off-target effects .
- Imaging: this compound is used in imaging to tag biological molecules or cells with imaging agents, aiding in tracking and visualizing cellular processes in vivo and in vitro .
- Diagnostics: It is used in diagnostic assays and sensors where stable conjugation is required for accurate detection and measurement .
- Surface Modification: this compound can functionalize material surfaces like nanoparticles or substrates. The PEG chain enhances solubility and biocompatibility, while the DBCO group allows further functionalization with azide-containing compounds .
- Polymer Chemistry: It can be incorporated into polymers to create custom materials with specific properties like enhanced solubility or tailored reactivity .
- Protein Engineering: this compound enables the attachment of functional groups to proteins for studying protein structure and function, creating stable protein conjugates .
- Cell Surface Engineering: DSPE–PEG2000–DBCO and cholesterol–PEG–dibenzocyclooctyne (CHOL–PEG2000–DBCO) can be used as anchor lipids to incorporate DBCO onto cell surfaces, useful for coupling ligands and facilitating biomedical applications .
Case Studies and Research Findings
- Increased Tumor Uptake: Coating liposomes with L-PEG 2000-DBCO leads to high tumor uptake in breast cancer cells, regardless of tumor size, type, position, or receptor expression. In vivo experiments showed that L-PEG 2000-DBCO had a significantly higher tumor uptake compared to conventional L-PEG 2000 .
- Spinal Cord Tissue Engineering: DBCO groups can modify amino groups of longitudinally aligned collagen fibers. Azide-modified neural progenitor cells covalently conjugated on DBCO-LACF promoted cell adhesion and retention on scaffolds, inducing cell spreading along fiber directions. DBCO-modified lipid nanoparticles containing edaravone accumulated in injured spinal cord, promoting survival of implanted neural progenitor cells .
- PET Imaging: DSPE-PEG2000-DBCO was used to click an azido-PEG 4-doxorubicin derivative, which was then tested for PET imaging .
Data Table: Comparison of L-PEG 2000-DBCO and L-PEG 2000 Uptake in Tumor and Liver
Feature | L-PEG 2000-DBCO | L-PEG 2000 |
---|---|---|
Tumor Signal Intensity | 12.2 × 10^10 p/sec/sr/mW | 3.9 × 10^10 p/sec/sr/mW |
Increase in Tumor Accumulation | 213% | N/A |
Liver Signal Intensity | 6.3 × 10^10 p/sec/sr/mW | 11.2 × 10^10 p/sec/sr/mW |
Reduction in Liver Uptake | 46% | N/A |
This data demonstrates that L-PEG 2000-DBCO significantly enhances tumor accumulation while reducing liver uptake compared to L-PEG 2000 .
Advantages of this compound
- High Efficiency: DBCO-azide reaction is highly efficient and requires no catalysts .
- Bioorthogonal Nature: The reaction is bioorthogonal, allowing precise conjugation in living systems without disrupting native biological functions .
- Enhanced Solubility: The PEG component increases the compound's solubility, making it suitable for aqueous environments .
- Versatility: It can be used for site-specific labeling, drug delivery, imaging, and surface modification .
Q & A
Basic Research Questions
Q. What are the structural and functional roles of DSPE, PEG4, and DBCO in DSPE-PEG4-DBCO?
- Answer :
- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid enabling membrane integration and hydrophobic drug encapsulation via lipid bilayer formation .
- PEG4 : A hydrophilic polyethylene glycol spacer enhancing solubility, reducing nanoparticle aggregation, and prolonging circulation time in biological systems .
- DBCO (dibenzocyclooctyne): Facilitates copper-free "click chemistry" for site-specific conjugation with azide-bearing molecules (e.g., targeting ligands) under physiological conditions .
Q. How can researchers validate the purity and conjugation efficiency of this compound?
- Answer :
- Purity : Reverse-phase HPLC with UV detection (e.g., 280 nm for DBCO absorbance) quantifies unreacted impurities .
- Conjugation Efficiency : Fluorescence quenching assays or mass spectrometry (MS) verify DBCO-azide cycloaddition yields. For example, residual DBCO can be quantified using azide-functionalized fluorophores .
- Data Table :
Q. What experimental controls are essential when assessing this compound-based drug delivery systems?
- Answer :
- Negative Controls : Use non-conjugated DSPE-PEG4 nanoparticles to isolate DBCO-specific effects.
- Stability Controls : Monitor nanoparticle size (via DLS) and drug retention (via dialysis) under physiological pH and temperature .
- Cellular Uptake Controls : Compare DBCO-conjugated nanoparticles with free DBCO inhibitors to rule out non-specific binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in drug encapsulation efficiency data across studies using this compound?
- Answer :
- Variable Identification : Systematically test factors like lipid-to-drug ratio, solvent selection (e.g., chloroform vs. ethanol), and hydration temperature .
- Data Normalization : Express encapsulation efficiency relative to nanoparticle yield (e.g., via ultracentrifugation recovery rates) to account for batch variability .
- Cross-Study Comparison : Use meta-analysis to reconcile differences in methodologies (e.g., dialysis vs. size-exclusion chromatography for free drug removal) .
Q. What strategies optimize the in vivo stability of this compound nanoparticles while maintaining click chemistry reactivity?
- Answer :
- PEG Chain Length : Compare PEG4 with longer PEG spacers (e.g., PEG8) to balance steric shielding and DBCO accessibility .
- Storage Conditions : Lyophilization with cryoprotectants (e.g., trehalose) preserves nanoparticle integrity and DBCO functionality during long-term storage .
- In Vivo Testing : Use murine models to correlate circulation half-life (measured via blood sampling and LC-MS) with PEG surface density .
Q. How should researchers design experiments to troubleshoot aggregation in this compound nanoparticle formulations?
- Answer :
- Root-Cause Analysis :
- Hydrophobic Core Instability : Increase DSPE content or incorporate cholesterol to stabilize lipid bilayers .
- DBCO Hydrophobicity : Introduce hydrophilic spacers (e.g., additional PEG units) between DBCO and the nanoparticle surface .
- Characterization Workflow :
DLS/Zeta Potential : Identify size polydispersity and surface charge irregularities.
TEM Imaging : Visualize nanoparticle morphology and aggregation patterns.
Fluorescence Resonance Energy Transfer (FRET) : Monitor lipid mixing or core integrity in real-time .
Q. What analytical frameworks are suitable for comparing this compound conjugation kinetics across pH and temperature gradients?
- Answer :
- Kinetic Modeling : Use pseudo-first-order rate equations to quantify DBCO-azide reaction rates under varying conditions.
- High-Throughput Screening : Employ microfluidic platforms to parallelize reactions and generate kinetic datasets .
- Data Interpretation : Apply Arrhenius plots to correlate temperature with activation energy, identifying optimal reaction conditions .
Q. Data Contradiction and Validation
Q. How can researchers address discrepancies between in vitro and in vivo targeting efficiency of DBCO-conjugated nanoparticles?
- Answer :
- Biological Context : Account for serum protein adsorption (e.g., using SDS-PAGE) that may mask DBCO in vivo .
- Dosing Regimens : Compare single vs. multiple dosing to assess DBCO reactivity saturation in biological fluids.
- Imaging Validation : Use SPECT/CT or fluorescence imaging to track nanoparticle biodistribution and target engagement .
Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound toxicity studies?
- Answer :
- Non-Parametric Tests : Use Mann-Whitney U tests for non-normally distributed data (e.g., cell viability assays).
- Bootstrapping : Resample datasets to estimate confidence intervals for rare adverse events.
- Meta-Analysis : Aggregate data from multiple low-n studies to improve statistical power .
Q. Methodological Frameworks
Q. How can the PICO framework structure a research question on this compound-based targeted therapies?
- Answer :
- Population (P) : Cancer cell lines overexpressing azide-modified surface receptors.
- Intervention (I) : DBCO-conjugated nanoparticles loaded with a chemotherapeutic agent.
- Comparison (C) : Non-targeted nanoparticles (lacking DBCO).
- Outcome (O) : Tumor growth inhibition measured via caliper or bioluminescence imaging .
Q. What methodologies ensure reproducibility in this compound nanoparticle synthesis?
- Answer :
- Standardized Protocols : Document solvent evaporation rates, hydration times, and sonication parameters.
- Inter-Lab Validation : Share protocols with collaborating labs to cross-verify particle size and polydispersity indices .
- Open Data : Publish raw DLS chromatograms and NMR spectra in supplementary materials .
Q. Tables for Methodological Reference
Table 1: Common Challenges and Solutions in this compound Research
Table 2: Key Analytical Techniques for this compound Characterization
Technique | Application | Critical Parameters |
---|---|---|
Cryo-TEM | Morphology analysis | Sample vitrification, staining avoidance |
FTIR | Functional group verification | Peak alignment (e.g., DBCO C≡C stretch at 2110 cm) |
Isothermal Titration Calorimetry (ITC) | Binding affinity measurement | Temperature control, ligand concentration gradient |
Properties
IUPAC Name |
[(2R)-3-[2-[3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H116N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-70(78)86-60-65(89-71(79)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)61-88-90(80,81)87-52-49-73-68(76)47-51-83-54-56-85-58-57-84-55-53-82-50-46-67(75)72-48-45-69(77)74-59-64-39-34-33-37-62(64)43-44-63-38-35-36-40-66(63)74/h33-40,65H,3-32,41-42,45-61H2,1-2H3,(H,72,75)(H,73,76)(H,80,81)/t65-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQFURRJENJBHO-IDKUVDLHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H116N3O15P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1282.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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